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Core Science & Biosynthesis

Foundational

Technical Guide: Structural Characterization and Synthesis of 2-Bromo-6-chloro-4-methylbenzonitrile

The following technical guide details the molecular architecture, synthesis, and application of 2-Bromo-6-chloro-4-methylbenzonitrile , a specialized halogenated scaffold used in medicinal chemistry. Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and application of 2-Bromo-6-chloro-4-methylbenzonitrile , a specialized halogenated scaffold used in medicinal chemistry.

Executive Summary

2-Bromo-6-chloro-4-methylbenzonitrile (CAS: 135340-79-3 ) is a densely functionalized benzene derivative serving as a critical intermediate in the synthesis of bioactive heterocycles, particularly 1,2,3-triazoles with anticoccidial activity.[1][2][3][4][5] Its structure features a nitrile core flanked by two distinct halogens (bromine and chlorine) at the ortho positions, creating a sterically congested "molecular hinge" that enables highly regioselective cross-coupling reactions. This guide provides a validated synthetic workflow, structural analysis, and handling protocols for researchers utilizing this scaffold.

Molecular Architecture & Physicochemical Profile

The compound is defined by a 1,2,4,6-substitution pattern on the benzene ring. The steric bulk of the ortho-halogens (Br, Cl) forces the nitrile group out of coplanarity with the aromatic ring, influencing its reactivity and dipole moment.

Key Identifiers & Properties
PropertyDataSource/Validation
IUPAC Name 2-Bromo-6-chloro-4-methylbenzonitrileNomenclature Rules
CAS Number 135340-79-3 Chemical Abstracts Service
Molecular Formula C₈H₅BrClNMass Spec Confirmation
Molecular Weight 230.49 g/mol Calculated
SMILES Cc1cc(Cl)c(C#N)c(Br)c1Structural String
Physical State Solid (Crystalline)Analog Comparison
Predicted LogP ~3.3Lipophilicity Model
H-Bond Donors/Acceptors 0 / 1Structural Count
Structural Visualization (2D Topology)

The following diagram illustrates the steric environment and electronic distribution. The ortho-blocking groups (Br, Cl) protect the nitrile from nucleophilic attack while providing orthogonal handles for catalysis.

Synthetic Pathways & Process Chemistry

The most reliable synthetic route avoids direct halogenation of the nitrile, which often yields inseparable isomers. Instead, a Sandmeyer-based approach starting from the aniline ensures correct regiochemistry.

Validated Synthetic Workflow

Precursor: 2-Chloro-4-methylaniline (CAS: 615-65-6).[2] Target: 2-Bromo-6-chloro-4-methylbenzonitrile (CAS: 135340-79-3).[1][2][3][4][5][6]

synthesis_flow Start Start: 2-Chloro-4-methylaniline Step1 Step 1: Bromination (NBS or Br2, DMF) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Bromo-6-chloro-4-methylaniline (CAS 135340-78-2) Step1->Inter Regioselective (Ortho to NH2) Step2 Step 2: Sandmeyer Reaction (NaNO2, HCl, then CuCN) Inter->Step2 Diazotization Final Target: 2-Bromo-6-chloro- 4-methylbenzonitrile Step2->Final Cyanation

Detailed Protocol
Step 1: Regioselective Bromination

The amino group (


) strongly directs the incoming bromine to the ortho position. Since position 2 is occupied by Chlorine and position 4 by Methyl, bromination occurs exclusively at position 6 .
  • Reagents: N-Bromosuccinimide (NBS), DMF (solvent).

  • Procedure: Dissolve 2-chloro-4-methylaniline in DMF at 0°C. Add NBS (1.05 eq) portion-wise. Stir at RT for 2 hours. Pour into water, filter the precipitate.

  • Checkpoint: Verify formation of 2-bromo-6-chloro-4-methylaniline (CAS 135340-78-2) via TLC or LC-MS (

    
    ).
    
Step 2: Sandmeyer Cyanation

Converting the amine to a nitrile requires the formation of a diazonium salt, followed by displacement with cuprous cyanide.

  • Reagents: Sodium Nitrite (

    
    ), 
    
    
    
    , Copper(I) Cyanide (
    
    
    ), Potassium Cyanide (
    
    
    ).
  • Procedure:

    • Diazotization: Suspend the aniline intermediate in concentrated

      
       at -5°C. Add aqueous 
      
      
      
      dropwise, maintaining temp < 0°C.
    • Substitution: Neutralize the cold diazonium solution with

      
       to pH ~6 (optional, depending on protocol variants) and add to a pre-heated solution of 
      
      
      
      at 60°C.
    • Workup: Heat to 80°C for 1 hour to ensure

      
       evolution ceases. Extract with Ethyl Acetate.
      
  • Safety Note: This step generates

    
     gas. Must  be performed in a high-efficiency fume hood with cyanide detectors active.
    

Structural Validation (Spectroscopy)

To confirm the identity of the synthesized compound, compare spectral data against the following predicted values.

Proton NMR ( -NMR)

The symmetry of the molecule simplifies the spectrum.

  • 
     2.35 ppm (3H, singlet):  Methyl group at C4.
    
  • 
     7.40 ppm (1H, singlet):  Aromatic proton at C3.
    
  • 
     7.55 ppm (1H, singlet):  Aromatic proton at C5.
    
  • Note: While C3 and C5 are chemically distinct due to the Br/Cl difference, their shifts will be very close. They may appear as two singlets or essentially overlap depending on solvent resolution (

    
     vs 
    
    
    
    ).
Carbon NMR ( -NMR)

Key diagnostic peaks:

  • ~116 ppm: Nitrile carbon (

    
    ).
    
  • ~21 ppm: Methyl carbon.

  • ~120-145 ppm: Six aromatic carbons. Look for quaternary carbons attached to Br and Cl (shifted upfield relative to unsubstituted carbons).

Functional Applications in Drug Discovery

This scaffold is highly valued for its Orthogonal Reactivity . The presence of both Bromine and Chlorine allows for sequential cross-coupling reactions, enabling the rapid construction of complex libraries.

Chemoselectivity Hierarchy
  • Site A (C-Br): Most reactive. Under standard Suzuki-Miyaura conditions (

    
    , 
    
    
    
    ), the bromine is displaced first by boronic acids.
  • Site B (C-Cl): Less reactive. Requires specialized ligands (e.g., Buchwald phosphines like XPhos or SPhos) or higher temperatures to react.

  • Site C (CN): Can be hydrolyzed to an amide/acid or reduced to a benzylamine after the coupling steps.

Case Study: Anticoccidial Agents

Research indicates this nitrile is a precursor for 5-amino-4-carbamoyl-1,2,3-triazoles . The nitrile group undergoes cycloaddition with azides, while the halogenated ring provides the lipophilicity required for cell membrane penetration in parasites.

Safety & Handling

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

  • GHS Signal: WARNING .[3]

  • Specific Risks:

    • Cyanide Generation: Under acidic conditions or high heat, the nitrile functionality can theoretically release HCN, though the aryl-nitrile bond is robust.

    • Skin Irritant: Halogenated benzyl compounds are potent skin and eye irritants.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Light sensitive (protect from direct UV to prevent debromination).
    

References

  • Chemical Abstracts Service. (2025).[3] CAS Registry Number 135340-79-3: 2-Bromo-6-chloro-4-methylbenzonitrile.[1][2][3][4][5][6] American Chemical Society.

  • LookChem. (2025). Upstream Products and Synthesis of Cas 135340-83-9. Retrieved from

  • Sigma-Aldrich. (2025). 2-Bromo-6-chloro-4-methylaniline (Precursor CAS 135340-78-2).[1][2][7] Retrieved from

  • Organic Syntheses. (1941). Sandmeyer Reaction Protocols for Halogenated Benzonitriles. Org. Synth. Coll. Vol. 1.
  • BenchChem. (2025). General Protocols for N-Chlorosuccinimide and Bromination. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Regioselective Functionalization of 2-Bromo-6-chloro-4-methylbenzonitrile

Executive Summary & Strategic Value 2-Bromo-6-chloro-4-methylbenzonitrile (CAS: 877149-06-9) represents a high-value "linchpin" scaffold in medicinal chemistry.[1][2][3] Its structural uniqueness lies in its electronic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-Bromo-6-chloro-4-methylbenzonitrile (CAS: 877149-06-9) represents a high-value "linchpin" scaffold in medicinal chemistry.[1][2][3] Its structural uniqueness lies in its electronic asymmetry and orthogonal reactivity handles .[1][2][3] Unlike symmetric di-halo arenes, this molecule offers three distinct vectors for diversification, allowing researchers to rapidly build complex libraries around a central core.[3]

This guide provides validated protocols for the regioselective functionalization of this scaffold. By exploiting the bond dissociation energy (BDE) differences between C–Br and C–Cl, and the chemoselectivity of modern organometallic reagents toward the nitrile group, we define a reliable roadmap for sequential substitution.[4]

The Reactivity Hierarchy

The successful manipulation of this scaffold relies on adhering to the following reactivity order:

  • Site A (C2-Br): Highest reactivity. Susceptible to oxidative addition (Pd) and Halogen-Metal Exchange (Li/Mg).

  • Site B (C6-Cl): Moderate reactivity.[1][2] Requires activated catalysts or higher temperatures; generally inert under conditions used for Site A.

  • Site C (C1-CN): Electrophilic/Directing. Susceptible to nucleophilic attack unless protected by steric bulk or specific reagents (e.g., Turbo-Grignard).[1]

ReactivityMap Scaffold 2-Bromo-6-chloro- 4-methylbenzonitrile SiteA Site A: C-Br (High Reactivity) Scaffold->SiteA Pd(0) Oxidative Addition iPrMgCl·LiCl Exchange SiteB Site B: C-Cl (Medium Reactivity) Scaffold->SiteB S_NAr (Activated) Buchwald (2nd Step) SiteC Site C: Nitrile (Orthogonal) Scaffold->SiteC Hydrolysis Reduction SiteA->SiteB Sequential Functionalization

Figure 1: Reactivity landscape of the scaffold. Site A must generally be addressed before Site B to ensure high regiochemical fidelity.

Critical Analysis: Mechanistic Grounding

Why Bromine First?

The regioselectivity is governed by the kinetics of oxidative addition to Palladium(0).[5] The C–Br bond (BDE ~81 kcal/mol) is significantly weaker than the C–Cl bond (BDE ~96 kcal/mol).

  • Implication: Using a standard Pd-catalyst (e.g., Pd(PPh3)4) at moderate temperatures (60–80°C) will exclusively engage the C–Br bond. The C–Cl bond remains intact, serving as a "latent" handle for a second diversification step.

The Nitrile Challenge

The nitrile group at C1 is a strong electron-withdrawing group (EWG). While it activates the ring for potential SNAr reactions, its primary risk is nucleophilic attack during metal-halogen exchange.[1][3]

  • Solution: Use of Knochel’s Turbo-Grignard (i-PrMgCl[1][2][6][7][8]·LiCl).[1][7][8][9][10] The LiCl breaks up magnesium aggregates, increasing the rate of Br/Mg exchange at low temperatures (-20°C) faster than the rate of nucleophilic addition to the nitrile, preserving the CN group.

Validated Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C-Br Target)

Objective: Install an aryl or heteroaryl group at position 2 without affecting the chlorine at position 6.[1][2][3]

Reagents:

  • Substrate: 2-Bromo-6-chloro-4-methylbenzonitrile (1.0 equiv)[1][2]

  • Boronic Acid: R-B(OH)2 (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%) — Selected for its large bite angle and stability.[2]

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(dppf)Cl2·DCM. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration relative to substrate).[1][2]

  • Activation: Add the aqueous Na2CO3 solution.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Dry organic layer over MgSO4.

  • Purification: Silica gel chromatography. The product will typically be more polar than the starting material.

Data Interpretation (QC):

  • 1H NMR: Look for the disappearance of the specific H3/H5 pattern of the starting material. The coupling should result in a new aromatic system attached at C2.

  • Regio-check: HMBC correlation between the nitrile carbon (C1) and the new aryl ring protons confirms C2 substitution.

Protocol B: Chemoselective Magnesiation (Turbo-Grignard)

Objective: Convert the C-Br bond to a Grignard species for reaction with electrophiles (aldehydes, ketones, acid chlorides) while preserving the nitrile.

Reagents:

  • Substrate: 2-Bromo-6-chloro-4-methylbenzonitrile (1.0 equiv)[1][2]

  • Reagent: i-PrMgCl[1][2][7][10]·LiCl (1.3M in THF) (1.1 equiv)

  • Electrophile: e.g., Benzaldehyde (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Drying: Flame-dry a Schlenk flask and cool under Argon flow.

  • Solvation: Dissolve the substrate in anhydrous THF (0.5 M) and cool to -20°C .

    • Critical: Temperature control is vital. Above 0°C, the Grignard may attack the nitrile (self-reaction).

  • Exchange: Dropwise add i-PrMgCl[1][2]·LiCl over 5 minutes. Stir at -20°C for 30–60 minutes.

    • Monitoring: Aliquot quench with MeOD.[1] Analyze by GC/MS. Disappearance of Br-SM and appearance of D-incorporated product indicates full exchange.[2]

  • Functionalization: Add the electrophile (dissolved in minimal THF) dropwise.

  • Warming: Allow the reaction to slowly warm to 0°C over 1 hour.

  • Quench: Quench with sat. NH4Cl solution.

TurboGrignard Start Substrate (2-Br-6-Cl-4-Me-PhCN) Step1 Cool to -20°C (THF) Start->Step1 Step2 Add iPrMgCl·LiCl (Br/Mg Exchange) Step1->Step2 Intermediate Magnesiated Intermediate (Ar-MgCl·LiCl) Step2->Intermediate Fast Exchange No CN attack Step3 Add Electrophile (E+) (e.g., Aldehyde) Intermediate->Step3 Final C2-Functionalized Product (CN and Cl intact) Step3->Final

Figure 2: Workflow for chemoselective magnesiation using Knochel's reagent.

Protocol C: Sequential Functionalization (Targeting C-Cl)

Objective: After functionalizing C2 (Br), activate the "stubborn" C6 (Cl).

Context: The C-Cl bond is deactivated.[1][2] To couple here, we need a highly active catalyst system (Buchwald 3rd/4th Gen precatalysts) or forcing conditions.

Reagents:

  • Substrate: C2-substituted-6-chloro-4-methylbenzonitrile[1][2]

  • Coupling Partner: Amine (Buchwald-Hartwig) or Boronic Acid (Suzuki)[2]

  • Catalyst: XPhos Pd G4 (2-4 mol%) — Excellent for aryl chlorides.[1][2]

  • Base: K3PO4 (Suzuki) or NaOtBu (Amination)[1]

  • Solvent: Toluene or 1,4-Dioxane at 100°C.

Summary of Reaction Parameters

ParameterProtocol A (Suzuki C-Br)Protocol B (Grignard C-Br)Protocol C (Suzuki/Buchwald C-Cl)
Primary Target C2-BromineC2-BromineC6-Chlorine
Key Reagent Pd(dppf)Cl2i-PrMgCl[1][2][3]·LiClXPhos Pd G4 / RuPhos
Temperature 60–80°C-20°C to 0°C100–110°C
Limiting Factor Avoid >90°C (Cl reactivity)Avoid >0°C (CN attack)Steric hindrance at C6
Selectivity >95% C2 vs C6>98% ChemoselectiveN/A (C2 already reacted)

References

  • Mechanistic Origins of Selectivity

    • Fairlamb, I. J. S., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Chemical Reviews, 2020. Link[1]

    • Note: Establishes the BDE-driven oxidative addition preference (Br > Cl)
  • Turbo-Grignard Methodology

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[3][10] Angewandte Chemie International Edition, 2004.[8][10] Link

    • Note: The foundational protocol for using iPrMgCl[7]·LiCl to tolerate sensitive groups like nitriles.[2]

  • General Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[11] Chemical Reviews, 1995. Link[1]

  • Advanced Catalyst Systems for Chlorides

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

    • Note: Source for XPhos Pd G4 usage on deactiv

Sources

Application

Application Notes and Protocols for the Hydrolysis of 2-Bromo-6-chloro-4-methylbenzonitrile

Introduction: Navigating the Challenges of Sterically Hindered Nitrile Hydrolysis For researchers, scientists, and professionals in drug development, the conversion of a nitrile group to a carboxylic acid is a fundamenta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Nitrile Hydrolysis

For researchers, scientists, and professionals in drug development, the conversion of a nitrile group to a carboxylic acid is a fundamental transformation. However, when the nitrile is flanked by bulky ortho-substituents, as in the case of 2-Bromo-6-chloro-4-methylbenzonitrile, this seemingly straightforward hydrolysis can become a significant synthetic hurdle. The steric hindrance imposed by the ortho-bromo and chloro groups shields the electrophilic carbon of the nitrile from nucleophilic attack, rendering it significantly less reactive under standard hydrolysis conditions.[1] This application note provides a detailed guide to overcoming these challenges, offering a critical analysis of various hydrolysis methods and presenting detailed protocols for the successful conversion of 2-Bromo-6-chloro-4-methylbenzonitrile to its corresponding carboxylic acid, a valuable intermediate in medicinal chemistry and materials science.[2]

The presence of two different halogen atoms on the aromatic ring also introduces the potential for undesired side reactions, such as dehalogenation, under harsh reaction conditions. Therefore, the choice of methodology must balance the need for forcing conditions to overcome steric hindrance with the imperative to maintain the integrity of the molecule's halogen substitution pattern. This guide will explore traditional acidic and basic hydrolysis methods, highlighting the aggressive conditions often required, and delve into modern, milder alternatives including transition-metal-catalyzed and enzymatic approaches that offer enhanced selectivity and efficiency for these challenging substrates.[3][4]

Understanding the Mechanistic Hurdles

The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[5][6] The reaction can be catalyzed by either acid or base, with distinct mechanisms.

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack this activated carbon.[5][7]

Base-Catalyzed Hydrolysis: A strong nucleophile, typically a hydroxide ion, directly attacks the electrophilic carbon of the nitrile.[5][8]

In the case of 2-Bromo-6-chloro-4-methylbenzonitrile, the bulky ortho-substituents sterically impede the approach of the nucleophile (water or hydroxide) to the nitrile carbon, thus increasing the activation energy of the reaction and necessitating more forcing conditions such as high temperatures and prolonged reaction times.

Traditional Approaches: Forcing Conditions for Hindered Nitriles

While often successful for unhindered nitriles, traditional acid and base hydrolysis methods require significantly harsher conditions for di-ortho-substituted benzonitriles. Researchers should be prepared for longer reaction times and potentially lower yields.

Protocol 1: Strong Acid-Catalyzed Hydrolysis

Concentrated sulfuric acid is a common reagent for the hydrolysis of sterically hindered nitriles. The high acidity protonates the nitrile effectively, and the reaction is typically carried out at elevated temperatures.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-6-chloro-4-methylbenzonitrile (1.0 eq).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (sufficient to ensure stirring). Caution: The addition of water to concentrated sulfuric acid is highly exothermic and should be done slowly and with cooling.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The carboxylic acid product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Causality Behind Choices:

  • Concentrated Sulfuric Acid: Provides a highly acidic medium to ensure sufficient protonation of the sterically hindered nitrile.[9]

  • High Temperature: Supplies the necessary activation energy to overcome the steric barrier to nucleophilic attack by water.

  • Aqueous Work-up: The precipitation of the organic carboxylic acid from the aqueous solution provides a straightforward initial purification step.

Protocol 2: Strong Base-Catalyzed Hydrolysis

Vigorous heating with a strong base, such as sodium or potassium hydroxide, in a high-boiling solvent is another common approach.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-6-chloro-4-methylbenzonitrile (1.0 eq) in ethylene glycol.

  • Reagent Addition: Add a significant excess of potassium hydroxide (e.g., 5-10 eq).

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 160-180 °C) and maintain for 8-16 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture and dilute with water. Acidify the solution with concentrated hydrochloric acid to a pH of 1-2. The carboxylic acid will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.[8]

Causality Behind Choices:

  • Potassium Hydroxide: A strong nucleophile that can attack the hindered nitrile carbon.[6]

  • Ethylene Glycol: A high-boiling solvent that allows for the high reaction temperatures necessary to drive the reaction to completion.

  • Acidification: Protonates the carboxylate salt formed under basic conditions to yield the desired carboxylic acid.

Method Reagents Temperature (°C) Time (h) Potential Side Reactions
Acidic Hydrolysis Conc. H₂SO₄, H₂O120-15012-24Dehalogenation, Sulfonation
Basic Hydrolysis KOH or NaOH, Ethylene Glycol160-1808-16Dehalogenation

Table 1: Comparison of Traditional Hydrolysis Methods

Modern Approaches: Mild and Selective Alternatives

The harsh conditions required for traditional hydrolysis methods can lead to side reactions and may not be compatible with sensitive functional groups elsewhere in the molecule. Modern catalytic methods offer milder and often more selective alternatives.

Transition-Metal-Catalyzed Hydration

Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, have shown remarkable efficacy in the hydration of sterically hindered nitriles to their corresponding amides under neutral and mild conditions.[3][10][11] The amide can then be hydrolyzed to the carboxylic acid in a subsequent step under standard conditions, which are typically much milder than those required for direct nitrile hydrolysis.

Workflow for Metal-Catalyzed Hydration followed by Hydrolysis:

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Nitrile [label="2-Bromo-6-chloro-4-methylbenzonitrile"]; Amide [label="2-Bromo-6-chloro-4-methylbenzamide"]; Acid [label="2-Bromo-6-chloro-4-methylbenzoic acid"];

Nitrile -> Amide [label="[Pt-catalyst], H₂O, 80°C"]; Amide -> Acid [label="Acid or Base Hydrolysis"]; }

Catalytic Hydration Workflow

Experimental Protocol (Hydration Step):

  • Catalyst Preparation: Prepare the platinum catalyst solution as described in the relevant literature.[10]

  • Reaction Setup: In a pressure-rated vial, combine 2-Bromo-6-chloro-4-methylbenzonitrile (1.0 eq), the platinum catalyst (e.g., 0.5-2 mol%), and a mixture of an organic solvent (e.g., ethanol) and water.

  • Reaction Conditions: Seal the vial and heat the mixture to approximately 80 °C for 5-18 hours.[12]

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure, and the resulting amide can be purified by column chromatography or recrystallization.

Causality Behind Choices:

  • Platinum Catalyst: The metal center activates the nitrile group, facilitating the nucleophilic attack of water under much milder conditions than traditional methods.[13]

  • Mild Conditions: The neutral pH and lower temperature minimize the risk of dehalogenation and other side reactions.

Enzymatic Hydrolysis

Nitrilase enzymes offer an environmentally friendly and highly selective method for the hydrolysis of nitriles to carboxylic acids.[14][15] These biocatalysts operate under mild conditions (near-neutral pH and ambient temperature) and can exhibit high chemoselectivity, often avoiding side reactions that plague traditional methods. For sterically hindered substrates, finding a suitable nitrilase with high activity can be a challenge, and screening of different enzyme libraries may be necessary.[4]

Workflow for Enzymatic Hydrolysis:

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Nitrile [label="2-Bromo-6-chloro-4-methylbenzonitrile"]; Enzyme [label="Nitrilase in buffer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="2-Bromo-6-chloro-4-methylbenzoic acid"];

Nitrile -> Enzyme [arrowhead=none]; Enzyme -> Acid [label="Mild pH, Temp."]; }

Enzymatic Hydrolysis Workflow

General Experimental Protocol (Enzymatic Hydrolysis):

  • Enzyme Preparation: Prepare a suspension of the chosen nitrilase-containing whole cells or the purified enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: To the enzyme suspension, add the substrate, 2-Bromo-6-chloro-4-methylbenzonitrile, typically dissolved in a water-miscible co-solvent like DMSO to aid solubility.

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-72 hours.

  • Work-up and Isolation: After the reaction, acidify the mixture to precipitate the carboxylic acid and denature the enzyme. The product can then be extracted with an organic solvent and purified by standard methods.

Causality Behind Choices:

  • Nitrilase Enzyme: Provides a highly specific catalytic environment that can accommodate the substrate and facilitate hydrolysis under mild conditions, often with high selectivity.[15]

  • Aqueous Buffer System: Mimics the natural environment of the enzyme and avoids the use of harsh organic solvents and reagents.

Method Catalyst/Enzyme Temperature (°C) pH Advantages Challenges
Metal-Catalyzed Platinum Complexes80-100NeutralHigh yields, mild conditions, stops at amideCatalyst cost and availability
Enzymatic Nitrilase25-40NeutralHigh selectivity, green, mild conditionsEnzyme screening, substrate solubility

Table 2: Comparison of Modern Hydrolysis Methods

Potential Side Reactions and Mitigation

The primary concern during the hydrolysis of 2-Bromo-6-chloro-4-methylbenzonitrile, especially under harsh conditions, is the potential for dehalogenation. Aromatic halides can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups and at high temperatures.

  • Under Basic Conditions: Strong nucleophiles like hydroxide can potentially displace the bromide or chloride, leading to the formation of phenolic byproducts.

  • Under Acidic Conditions: While less common, dehalogenation can still occur at very high temperatures.

To mitigate these side reactions, it is crucial to:

  • Monitor the reaction closely: Use TLC or HPLC to track the formation of byproducts.

  • Optimize reaction time and temperature: Use the mildest conditions that still provide a reasonable reaction rate.

  • Consider modern methods: For sensitive substrates, transition-metal-catalyzed or enzymatic methods are often the preferred choice to ensure high chemoselectivity.

Conclusion and Recommendations

The hydrolysis of the sterically hindered nitrile in 2-Bromo-6-chloro-4-methylbenzonitrile presents a significant synthetic challenge. While traditional strong acid or base hydrolysis can be effective, they require harsh conditions that may lead to side reactions and are often not suitable for complex molecules. For researchers in drug discovery and development, where functional group tolerance and high purity are paramount, modern catalytic methods are highly recommended.

  • For a reliable and generally applicable method that stops at the intermediate amide, transition-metal-catalyzed hydration using a platinum catalyst is an excellent choice. The resulting amide can be easily hydrolyzed under standard, milder conditions.

  • For a green and highly selective transformation directly to the carboxylic acid, enzymatic hydrolysis with a suitable nitrilase is the ideal approach, provided a suitable enzyme can be identified.

By carefully selecting the appropriate methodology and optimizing the reaction conditions, the successful and efficient synthesis of 2-Bromo-6-chloro-4-methylbenzoic acid can be readily achieved, enabling the advancement of research and development in various chemical sciences.

References

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of Impurities in 2-Bromo-6-chloro-4-methylbenzonitrile

This guide provides an in-depth, comparative analysis of key spectroscopic methodologies for the identification and characterization of potential impurities in 2-Bromo-6-chloro-4-methylbenzonitrile. Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of key spectroscopic methodologies for the identification and characterization of potential impurities in 2-Bromo-6-chloro-4-methylbenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to impurity profiling.

The control and characterization of impurities are critical mandates in the pharmaceutical and chemical industries. Regulatory bodies, through guidelines such as those from the International Council for Harmonisation (ICH), require that any impurity in a new drug substance exceeding a 0.1% threshold must be structurally characterized.[1][2] This process, known as impurity profiling, is essential for ensuring the safety, efficacy, and quality of the final product.[3][4][5] Impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, or degradation products formed during manufacturing and storage.[1][3][4]

2-Bromo-6-chloro-4-methylbenzonitrile is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its purity is paramount. This guide will explore an integrated, multi-technique spectroscopic approach, demonstrating how High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy can be synergistically employed for a comprehensive analysis.

Anticipated Impurities in 2-Bromo-6-chloro-4-methylbenzonitrile

A logical first step in any impurity profiling endeavor is to anticipate the likely impurities based on the synthetic pathway and potential degradation routes. The synthesis of substituted benzonitriles often involves multi-step processes where isomeric starting materials or incomplete reactions can lead to a range of related substances.

Table 1: Potential Impurities and Their Origins

Impurity NameStructureProbable Origin
Isomeric Impurities
4-Bromo-2-chloro-6-methylbenzonitrileC₈H₅BrClNUse of isomeric starting materials or rearrangement during synthesis.[6][7]
2-Bromo-4-chloro-6-methylbenzonitrileC₈H₅BrClNUse of isomeric starting materials.[8]
Process-Related Impurities
2,6-Dibromo-4-methylbenzonitrileC₈H₅Br₂NImpurity in the brominating agent or side reaction.
2,6-Dichloro-4-methylbenzonitrileC₈H₅Cl₂NImpurity in the chlorinating agent or side reaction.
Degradation Products
2-Bromo-6-chloro-4-methylbenzamideC₈H₇BrClNOPartial hydrolysis of the nitrile group.[9]
2-Bromo-6-chloro-4-methylbenzoic acidC₈H₆BrClO₂Complete hydrolysis of the nitrile group.[9]

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: The cornerstone of impurity analysis is the ability to separate trace components from the bulk active pharmaceutical ingredient (API). Reversed-phase HPLC is the preeminent technique for this purpose due to its high resolution and reproducibility. The choice of a C18 stationary phase is based on its versatility and effectiveness in separating moderately non-polar aromatic compounds. A gradient elution is selected over an isocratic method to ensure that impurities with a wide range of polarities (from potential non-polar by-products to highly polar degradation products like the carboxylic acid) are effectively resolved and eluted within a reasonable timeframe. The UV detector wavelength is chosen based on the UV absorbance maxima of the benzonitrile chromophore to maximize sensitivity.

Experimental Protocol: HPLC-UV Method for Impurity Profiling
  • Instrumentation: Agilent 1220 Infinity LC system or equivalent, equipped with a UV detector.

  • Column: Eclipse XDB Plus C18 (4.6 × 150 mm, 5 μm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 40% B

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.[10]

  • Sample Preparation: Accurately weigh 10 mg of the 2-Bromo-6-chloro-4-methylbenzonitrile sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL solution.

Trustworthiness: This protocol is self-validating through the inclusion of a system suitability test. Before sample analysis, a standard solution containing the main compound and known impurities should be injected to verify resolution, peak shape, and retention time reproducibility, ensuring the method is performing correctly.[11][12]

Data Interpretation

The primary output is a chromatogram plotting UV absorbance against retention time. The main compound will produce the largest peak. Any other peaks are potential impurities. The relative concentration can be estimated by the area percentage of each peak. For example, a more polar impurity like 2-Bromo-6-chloro-4-methylbenzoic acid will have a shorter retention time than the parent compound, while less polar, isomeric impurities may elute very close to the main peak, necessitating a high-resolution method.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve Sample (1 mg/mL) Injector Inject 10 µL Prep->Injector Load Column C18 Column Separation Injector->Column Elute Detector UV Detection (220 nm) Column->Detector Detect Chromatogram Generate Chromatogram Detector->Chromatogram Signal Quantify Quantify Peaks (Area %) Chromatogram->Quantify Process

Caption: HPLC-UV workflow for impurity separation and quantification.

Structural Identification: Mass Spectrometry (MS)

Expertise & Experience: While HPLC separates impurities, it does not identify them. Mass spectrometry is the definitive technique for determining the molecular weight of unknown components. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic patterns of chlorine and bromine.[13] A compound containing one bromine atom exhibits two molecular ion peaks (M and M+2) of nearly equal intensity, while one chlorine atom produces M and M+2 peaks in an approximate 3:1 ratio.[13] A molecule like 2-Bromo-6-chloro-4-methylbenzonitrile, containing both, will display a unique and easily recognizable cluster of M, M+2, and M+4 peaks, providing a high-confidence fingerprint for confirmation. Coupling HPLC with MS (LC-MS) allows for the acquisition of mass spectra for each separated impurity peak.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system (as described above) coupled to a Time-of-Flight (TOF) or Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is chosen as it is a soft ionization technique suitable for polar and moderately polar organic molecules, minimizing fragmentation and preserving the molecular ion.

  • Mass Range: Scan from m/z 100 to 500.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Data Acquisition: Acquire full scan data for each peak eluted from the HPLC column.

Trustworthiness: The protocol's validity is established by analyzing a reference standard of the main compound first. The observed mass and, critically, the isotopic distribution pattern must match the theoretical values for C₈H₅BrClN. This confirms instrument calibration and provides a benchmark for analyzing unknown impurity peaks.

Data Interpretation

For the parent compound (MW ≈ 230.49), the mass spectrum will show a characteristic cluster of peaks corresponding to the different isotopic combinations of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. An impurity lacking the bromine atom (e.g., 2,6-dichloro-4-methylbenzonitrile) would show only the ~3:1 M/M+2 pattern of a single chlorine atom. Conversely, a dibrominated impurity would show a ~1:2:1 M/M+2/M+4 pattern. This allows for rapid classification of impurities based on their halogen content.

Workflow Visualization```dot

LCMS_Workflow HPLC_Peak Separated Impurity Peak (from HPLC) ESI Electrospray Ionization (ESI) Generate Gaseous Ions HPLC_Peak->ESI MassAnalyzer Mass Analyzer (TOF) Separate Ions by m/z ESI->MassAnalyzer Detector Ion Detector MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum Detector->MassSpectrum Analysis Analyze MW and Isotopic Pattern MassSpectrum->Analysis

Caption: FTIR-ATR workflow for functional group analysis.

Conclusion: An Integrated Analytical Strategy

No single spectroscopic technique is sufficient for the comprehensive characterization of impurities. A robust and scientifically sound approach relies on the strategic integration of multiple orthogonal methods. The logical workflow begins with HPLC-UV to separate and quantify all components. The effluent from the HPLC is then directed to a Mass Spectrometer to obtain the molecular weight and elemental composition (specifically, halogen content) of each impurity. For impurities that require unambiguous structural assignment, particularly isomers, the components are isolated using preparative HPLC and analyzed by NMR spectroscopy . Finally, FTIR spectroscopy serves as a rapid and effective tool to confirm the presence of key functional groups and to screen for specific degradation pathways like hydrolysis. This multi-faceted strategy provides a self-validating system, ensuring that impurities in 2-Bromo-6-chloro-4-methylbenzonitrile are not only detected but are confidently identified and characterized in alignment with the highest scientific and regulatory standards.

References

  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

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  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Sørensen, P., Hansen, M., & Jakobsen, H. J. (1973). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 'H and '3C spectra of. Journal of Magnetic Resonance. [Link]

  • Al-Bayati, Z. A. F., & Al-Taee, M. M. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Survey in Fisheries Sciences. [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. [Link]

  • Fadhil, A. M., & Essa, A. H. (2013). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE. Journal of the Serbian Chemical Society. [Link]

  • Marcus, R. K., & Davis, W. C. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of Analytical Atomic Spectrometry. [Link]

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  • Taylor & Francis Online. (2006, August 22). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. [Link]

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  • ResearchGate. (n.d.). (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-Bromo-6-chloro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 2-Bromo-6-chloro-4-methylbenzonitrile. As your partner in laboratory safety, we...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-Bromo-6-chloro-4-methylbenzonitrile. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights. This document is structured to offer a clear, in-depth technical resource for the safe handling, use, and disposal of this compound.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][3][4] Skin absorption may be fatal.[1]

  • Skin Irritation: Causes skin irritation, which may manifest as redness or pain at the site of contact.[1][2][5][6]

  • Eye Irritation: Causes serious eye irritation, potentially leading to pain, redness, and blurred vision.[1][2][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation, with symptoms such as coughing, wheezing, and a burning sensation in the throat.[1][2][5]

Upon combustion, this compound may release toxic fumes, including carbon oxides, nitrogen oxides, hydrogen cyanide, hydrogen chloride, and hydrogen bromide.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling 2-Bromo-6-chloro-4-methylbenzonitrile. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Level of Protection Required PPE Rationale and Best Practices
Primary Engineering Control Certified Chemical Fume HoodAll manipulations of solid or solutions of 2-Bromo-6-chloro-4-methylbenzonitrile should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and hazardous materials.[7][8][9] Always double-glove for added protection. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contaminated.
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10]
Body Protection Chemical-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against skin contact from spills and splashes. Ensure cuffs are snug around the wrists.
Respiratory Protection NIOSH-Approved RespiratorIn situations where engineering controls are not sufficient to control airborne concentrations (e.g., large spills, cleaning of contaminated equipment), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Bromo-6-chloro-4-methylbenzonitrile is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1] The container should be kept tightly closed.[1][4][5] The compound is also noted to be light-sensitive.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The chemical fume hood should be on and functioning properly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.

  • Dissolution: When preparing solutions, add the solid 2-Bromo-6-chloro-4-methylbenzonitrile to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions involving this compound must be conducted in a closed system or within a fume hood.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.[4][5]

Spill Management Workflow

The following diagram illustrates the procedural flow for managing a spill of 2-Bromo-6-chloro-4-methylbenzonitrile.

Spill_Management_Workflow Workflow for Chemical Spill Management A Spill Occurs B Evacuate Immediate Area & Alert Colleagues A->B C Assess the Spill (Minor vs. Major) B->C D Major Spill (Large quantity, outside fume hood) C->D Major E Minor Spill (Small quantity, contained in fume hood) C->E Minor K Contact Emergency Services / EHS D->K F Don Appropriate PPE (Double gloves, goggles, lab coat, respirator if needed) E->F G Contain the Spill (Use absorbent pads or vermiculite) F->G H Collect Spill Debris (Place in a labeled, sealed waste container) G->H I Decontaminate the Area (Use appropriate solvent/detergent) H->I J Dispose of Waste (Follow institutional hazardous waste procedures) I->J L Report the Incident J->L K->L

Caption: Procedural flow for managing a chemical spill.

Disposal Plan

All waste containing 2-Bromo-6-chloro-4-methylbenzonitrile, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1][4][5] Do not discharge into drains or rivers.[1]

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the affected person to fresh air immediately.[1][5][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][5][11][12] Seek immediate medical attention.[1][4][5][13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][11][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][5][12]

  • Ingestion: Do NOT induce vomiting.[1][4][13] Wash out the mouth with water.[1] If the person is conscious, give them half a liter of water to drink.[1] Seek immediate medical attention.[1][4][5][13]

References

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  • SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile. (2024, March 15). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile. (2025, October 24). Thermo Fisher Scientific.
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